molecular formula C12H8ClNO2 B13933437 2-Chloro-2'-nitro-biphenyl

2-Chloro-2'-nitro-biphenyl

Cat. No.: B13933437
M. Wt: 233.65 g/mol
InChI Key: AASGLKDYFNBDAN-UHFFFAOYSA-N
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Description

2-Chloro-2'-nitro-biphenyl is a biphenyl derivative featuring a chlorine substituent at the 2-position and a nitro group at the 2'-position of the aromatic rings. This compound belongs to the nitroaromatic family, which is known for its environmental persistence, toxicity, and diverse industrial applications, including use as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H8ClNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H

InChI Key

AASGLKDYFNBDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-nitro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a nickel or copper catalyst under an inert gas atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: In industrial settings, the production of 2-Chloro-2’-nitro-1,1’-biphenyl often involves large-scale reactions using similar coupling techniques. The use of continuous flow reactors has been explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Amino-2’-chloro-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-2’-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Nitroaromatic Herbicides: Alachlor

Alachlor (2-chloro-2',6'-diethyl-N-methoxymethylacetanilide) shares a nitroaromatic backbone but includes additional alkyl and methoxy groups. It is widely used as an herbicide, demonstrating how structural modifications (e.g., alkylation) tailor compounds for specific agricultural roles . Unlike 2-Chloro-2'-nitro-biphenyl, Alachlor’s functional groups improve soil mobility and herbicidal efficacy but also raise concerns about groundwater contamination.

Brominated/Chlorinated Transformation Products

Chlorinated transformation products of tetrabromobisphenol A (TBBPA), such as 2-chloro-2',6-DiBBPA, are detected in e-waste dust and exhibit environmental persistence comparable to TBBPA . The nitro group in 2-Chloro-2'-nitro-biphenyl likely increases oxidative stress in biological systems, a mechanism less prominent in halogenated bisphenol analogs.

Functionalized Derivatives: Benzophenone and Carboxylic Acid Analogues

2-Amino-5-nitro-2'-chlorobenzophenone (CAS 2011-66-7) and 5'-chloro-2'-hydroxy-3'-nitro-(1,1'-biphenyl)-3-carboxylic acid () are functionalized derivatives. The amino group in the benzophenone derivative enhances its electronic properties for photochemical applications, while the carboxylic acid group in the latter improves solubility for pharmaceutical synthesis . These modifications contrast with 2-Chloro-2'-nitro-biphenyl’s simpler structure, which prioritizes cost-effective industrial use.

Physicochemical and Environmental Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Applications
2-Chloro-2'-nitro-biphenyl C₁₂H₈ClNO₂ 235.65 2-Cl, 2'-NO₂ 3.2 Chemical intermediate
2-Chloro-2’5’-dihydroxychalcone C₁₅H₁₁ClO₃ 274.70 2-Cl, 2',5'-OH 2.8 Antiangiogenic research
Alachlor C₁₄H₂₀ClNO₂ 269.77 2-Cl, 2',6'-diethyl 3.5 Herbicide
2-Amino-5-nitro-2'-chlorobenzophenone C₁₃H₉ClN₂O₃ 292.68 2-Cl, 5-NO₂, 2'-NH₂ 2.1 Photochemical synthesis

*LogP values estimated via computational models.

Toxicity and Environmental Impact

Nitroaromatic compounds like 2-Chloro-2'-nitro-biphenyl are associated with mutagenicity and carcinogenicity due to nitro group reduction generating reactive intermediates . Chlorinated biphenyls, such as PCBs, are notorious for environmental persistence, but the nitro group in 2-Chloro-2'-nitro-biphenyl may accelerate degradation under UV light compared to fully halogenated analogs . In contrast, Alachlor’s environmental impact stems from metabolite formation (e.g., ethanesulfonic acid derivatives), which are more water-soluble and mobile .

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